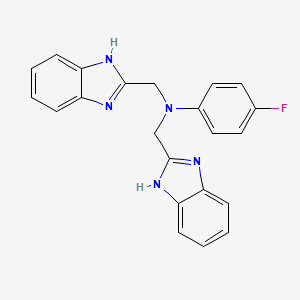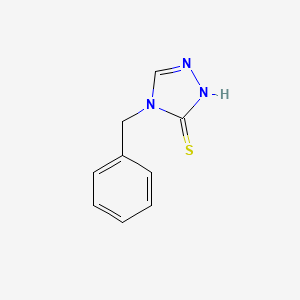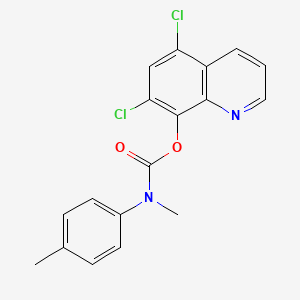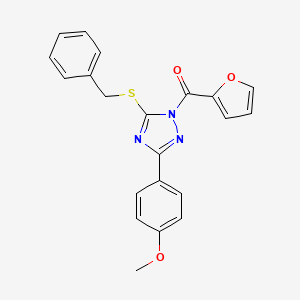
N,N-bis(1H-benzimidazol-2-ylmethyl)-4-fluoroaniline
概要
説明
N,N-bis(1H-benzimidazol-2-ylmethyl)-4-fluoroaniline: is a complex organic compound characterized by the presence of benzimidazole rings and a fluoroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(1H-benzimidazol-2-ylmethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with benzimidazole derivatives. One common method includes the use of a condensation reaction where 4-fluoroaniline is reacted with 1H-benzimidazole-2-carbaldehyde in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: N,N-bis(1H-benzimidazol-2-ylmethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroaniline moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
N,N-bis(1H-benzimidazol-2-ylmethyl)-4-fluoroaniline has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N,N-bis(1H-benzimidazol-2-ylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by generating reactive oxygen species and causing DNA damage .
類似化合物との比較
- N,N-bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine
- N,N-bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride
- N,N-bis(1H-benzimidazol-2-ylmethyl)-2-hydroxyethanaminium
Comparison: N,N-bis(1H-benzimidazol-2-ylmethyl)-4-fluoroaniline is unique due to the presence of the fluoroaniline moiety, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic or steric characteristics .
特性
IUPAC Name |
N,N-bis(1H-benzimidazol-2-ylmethyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5/c23-15-9-11-16(12-10-15)28(13-21-24-17-5-1-2-6-18(17)25-21)14-22-26-19-7-3-4-8-20(19)27-22/h1-12H,13-14H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSRVMGEPBSKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3515783.png)
![2-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B3515795.png)

![2-[(2,4-dichlorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3515816.png)
![3-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B3515825.png)
![1-[(4-chlorophenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B3515828.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzamide](/img/structure/B3515840.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3515846.png)
![1-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)piperidine](/img/structure/B3515854.png)

![ethyl (2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3515872.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B3515877.png)
![2-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3515883.png)
